![molecular formula C9H2Cl6O3 B7798086 Chloroendic anhydride](/img/structure/B7798086.png)
Chloroendic anhydride
Overview
Description
Chloroendic anhydride is a useful research compound. Its molecular formula is C9H2Cl6O3 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloroendic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloroendic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbal Medicine for Depression, Anxiety, and Insomnia : This paper reviews herbal antidepressants, anxiolytics, and hypnotics, discussing mechanisms of action and clinical trials (Sarris, Panossian, Schweitzer, Stough, & Scholey, 2011).
Chlorogenic Acid Nutraceutical and Food Additive
: This study explores the health-promoting properties of chlorogenic acid, including its role in treating metabolic syndrome and as a food additive (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Chloroquine and COVID-19 : Discusses the potential benefits of chloroquine, an antimalarial drug, in treating COVID-19 (Touret & de Lamballerie, 2020).
Reversible Blocking of Amino Groups with Citraconic Anhydride : Investigates the effects of introducing methyl groups into the molecule of maleic anhydride (Dixon & Perham, 1968).
Synthesis and Depth Chloriding of Chloroacetic Acid : Discusses the synthesis methods of chloroacetic acid and the mechanism of dichlorocatic acid (Zheng Xueming, 2010).
Polyanhydride Based Biomaterials : Reviews recent developments in polyanhydrides, including their applications in drug delivery and biomedical electronics (Basu & Domb, 2018).
Redox Reactions in Acetic Anhydride : Studies redox reactions in acetic anhydride, using various oxidizing and reducing agents (Malhotra & Katoch, 1975).
Gas Chromatography of Cycli Amino Acid Derivatives : Discusses a method for analyzing protein amino acids by gas chromatography (Hušek, 1982).
Reactivity of 4,5-Dichlorophthalic Anhydride : Explores the chemical reactivity of 4,5-dichlorophthalic anhydride with various nucleophiles (Abuelizz, Bakheit, Marzouk, Abdellatif, & Al-Salahi, 2022).
Photodynamic Sensitizers from Chlorophyll : Studies two derivatives of chlorophyll as sensitizers for cell killing by low-intensity red light (Hoober, Sery, & Yamamoto, 1988).
properties
IUPAC Name |
(1S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H/t1?,2?,7-,8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBJFXNAEMSXGL-SBUZQEQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12C(C(=O)OC1=O)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroendic anhydride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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